molecular formula C27H24ClNO6 B11606460 Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-YL]benzoate

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-YL]benzoate

Cat. No.: B11606460
M. Wt: 493.9 g/mol
InChI Key: OUAFAMQEINXCCT-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-yl]benzoate is a complex organic compound that belongs to the class of azetidinones. This compound is characterized by its unique structure, which includes a benzoate ester, a chloro-substituted phenoxy group, and a methoxycarbonyl-substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.

    Introduction of the Phenoxy and Phenyl Groups: The phenoxy and phenyl groups can be introduced through nucleophilic substitution reactions. The chloro-substituted phenoxy group can be added using a suitable chloro-substituted phenol and a base, while the methoxycarbonyl-substituted phenyl group can be introduced using a methoxycarbonyl-substituted benzene derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors for the cycloaddition step, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the azetidinone ring, potentially forming alcohol derivatives.

    Substitution: The chloro-substituted phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, potentially leading to antimicrobial effects. The phenoxy and phenyl groups may interact with cellular receptors, modulating inflammatory responses. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-yl]benzoate can be compared with other azetidinone derivatives:

    Ethyl 4-[3-(4-chlorophenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-yl]benzoate: Similar structure but lacks the methyl group on the phenoxy ring.

    Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(carboxy)phenyl]-4-oxoazetidin-1-yl]benzoate: Similar structure but has a carboxy group instead of a methoxycarbonyl group.

    Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-yl]acetate: Similar structure but has an acetate group instead of a benzoate group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.

Properties

Molecular Formula

C27H24ClNO6

Molecular Weight

493.9 g/mol

IUPAC Name

methyl 4-[3-(4-chloro-2-methylphenoxy)-1-(4-ethoxycarbonylphenyl)-4-oxoazetidin-2-yl]benzoate

InChI

InChI=1S/C27H24ClNO6/c1-4-34-27(32)19-9-12-21(13-10-19)29-23(17-5-7-18(8-6-17)26(31)33-3)24(25(29)30)35-22-14-11-20(28)15-16(22)2/h5-15,23-24H,4H2,1-3H3

InChI Key

OUAFAMQEINXCCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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